3-(4-Chloropyridin-3-yl)oxetan-3-ol
Overview
Description
3-(4-Chloropyridin-3-yl)oxetan-3-ol is an organic compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol It features a pyridine ring substituted with a chlorine atom at the 4-position and an oxetane ring at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloropyridin-3-yl)oxetan-3-ol typically involves the reaction of 4-chloropyridine with oxetane derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the oxetane, followed by nucleophilic substitution with 4-chloropyridine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloropyridin-3-yl)oxetan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the oxetane ring can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridine ring.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products
Oxidation: Formation of 3-(4-chloropyridin-3-yl)oxetan-3-one.
Reduction: Formation of 3-(4-aminopyridin-3-yl)oxetan-3-ol.
Substitution: Formation of 3-(4-substituted-pyridin-3-yl)oxetan-3-ol derivatives.
Scientific Research Applications
3-(4-Chloropyridin-3-yl)oxetan-3-ol has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential as a biochemical probe due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(4-Chloropyridin-3-yl)oxetan-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access . The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromopyridin-3-yl)oxetan-3-ol: Similar structure but with a bromine atom instead of chlorine.
3-(4-Fluoropyridin-3-yl)oxetan-3-ol: Similar structure but with a fluorine atom instead of chlorine.
3-(4-Methylpyridin-3-yl)oxetan-3-ol: Similar structure but with a methyl group instead of chlorine.
Uniqueness
3-(4-Chloropyridin-3-yl)oxetan-3-ol is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications .
Properties
IUPAC Name |
3-(4-chloropyridin-3-yl)oxetan-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-7-1-2-10-3-6(7)8(11)4-12-5-8/h1-3,11H,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQYQADYTWYPPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=C(C=CN=C2)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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